N-(5-chloro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide
Description
N-(5-Chloro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide is a thiadiazole-based acetamide derivative characterized by a 5-chloro-2-methylphenyl group and a 5-methyl-1,3,4-thiadiazol-2-yl moiety connected via a thioether linkage. Thiadiazole derivatives are widely explored for antimicrobial, anticancer, and anti-inflammatory applications due to their heterocyclic versatility and electron-rich sulfur atoms, which enhance binding interactions with biological targets .
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3OS2/c1-7-3-4-9(13)5-10(7)14-11(17)6-18-12-16-15-8(2)19-12/h3-5H,6H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLJAARDFDKFAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including its mechanisms of action and therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C12H12ClN3OS
- Molecular Weight : 287.75 g/mol
- CAS Number : 1223946-81-3
This compound features a thiadiazole ring, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have indicated that derivatives of thiadiazoles possess significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Thiadiazole Derivative | MCF-7 (Breast Cancer) | 0.28 | Cell cycle arrest at G2/M phase |
| Thiadiazole Derivative | HL-60 (Leukemia) | 9.6 | Down-regulation of MMP2 and VEGFA |
The above data indicates that similar compounds exhibit potent growth inhibition against breast cancer cells and acute promyelocytic leukemia cells through specific mechanisms such as cell cycle arrest and modulation of signaling pathways .
Antimicrobial Activity
Thiadiazole derivatives have also demonstrated antimicrobial properties. The presence of the thiadiazole ring enhances the interaction with microbial targets, leading to effective inhibition.
| Microorganism | MIC (µg/mL) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 12.5–25 | Nitrofurantoin |
| Escherichia coli | 15–30 | Ciprofloxacin |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Thiadiazoles can inhibit key enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : These compounds may alter signaling pathways that regulate cell growth and apoptosis.
- DNA Interaction : Some thiadiazole derivatives have been reported to intercalate DNA, leading to disruptions in replication and transcription processes.
Study on Anticancer Activity
A study conducted on various thiadiazole derivatives showed that modifications on the thiadiazole ring significantly affected their anticancer potency. The introduction of substituents such as methyl or chloro groups enhanced activity against specific cancer cell lines .
Study on Antimicrobial Efficacy
Another research highlighted the antimicrobial efficacy of a series of thiadiazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with electron-withdrawing groups exhibited improved antibacterial activity compared to their counterparts .
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives, including N-(5-chloro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide.
Case Studies
- Antibacterial Activity : Research indicates that derivatives containing the thiadiazole ring exhibit significant antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus. A study found that chlorinated and fluorinated derivatives showed minimum inhibitory concentration (MIC) values as low as 25 μg/mL against these bacteria .
- Antifungal Activity : The compound also demonstrates antifungal properties. In vitro tests have shown efficacy against Aspergillus niger, with some derivatives outperforming standard antifungal agents like itraconazole .
Data Table: Antimicrobial Efficacy
| Compound | Target Organism | Activity Type | MIC (μg/mL) |
|---|---|---|---|
| A | E. coli | Antibacterial | 25 |
| B | S. aureus | Antibacterial | 30 |
| C | A. niger | Antifungal | 40 |
Anticancer Properties
The potential anticancer activity of this compound has been explored in various studies.
Case Studies
- Cytotoxicity Tests : In vitro studies on tumor cell lines, including breast cancer and small cell lung cancer, revealed that certain derivatives exhibited cytostatic activity with promising results . For instance, compounds derived from this compound showed significant inhibition of cell proliferation in tested cancer cell lines.
Data Table: Anticancer Activity
| Compound | Cancer Cell Line | Activity Type | IC50 (μM) |
|---|---|---|---|
| D | Breast Cancer | Cytostatic | 12 |
| E | Small Cell Lung Cancer | Cytostatic | 15 |
Agricultural Applications
Thiadiazole compounds have also been investigated for their potential as crop protection agents.
Case Studies
- Pesticidal Activity : Thiadiazole derivatives have shown promise in protecting crops from various pathogens. Research indicates that certain compounds can effectively inhibit fungal growth in crops, suggesting their utility in agricultural practices .
Data Table: Agricultural Efficacy
| Compound | Target Pest | Activity Type | Efficacy (%) |
|---|---|---|---|
| F | Fungal Pathogen | Pesticidal | 85 |
| G | Bacterial Pathogen | Pesticidal | 75 |
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The 5-methyl-1,3,4-thiadiazol-2-yl group undergoes nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing substituents.
Key Reactions:
-
Amination : Treatment with primary amines (e.g., benzylamine) in ethanol at 80°C replaces the methyl group with amine derivatives, forming compounds like N-(5-chloro-2-methylphenyl)-2-[(5-(benzylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide .
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Alkoxylation : Reaction with sodium methoxide in DMSO yields methoxy-substituted analogs.
Conditions and Yields:
| Nucleophile | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Benzylamine | Ethanol | 80°C | 78–85 |
| Methoxide | DMSO | 60°C | 70–75 |
Oxidation of the Thioether Group
The thioether (-S-) linkage is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.
Reagents and Products:
-
Mild Oxidation (H₂O₂, acetic acid, 0°C): Produces sulfoxide derivatives.
-
Strong Oxidation (KMnO₄, H₂SO₄, reflux): Yields sulfone analogs.
Mechanism:
Hydrolysis of the Acetamide Moiety
The acetamide group hydrolyzes under acidic or basic conditions to form carboxylic acid derivatives.
Conditions:
-
Acidic Hydrolysis (6M HCl, reflux, 6h): Yields 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetic acid .
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Basic Hydrolysis (NaOH, ethanol, 70°C, 4h): Forms the corresponding sodium carboxylate.
Kinetic Data:
| Condition | Rate Constant (h⁻¹) | Half-Life (h) |
|---|---|---|
| 6M HCl | 0.12 | 5.8 |
| 2M NaOH | 0.09 | 7.7 |
Electrophilic Aromatic Substitution
The 5-chloro-2-methylphenyl group participates in electrophilic substitution, though reactivity is moderated by the electron-withdrawing chlorine and methyl groups.
Observed Reactions:
-
Nitration (HNO₃, H₂SO₄, 0°C): Introduces nitro groups at the para position relative to chlorine .
-
Halogenation (Br₂, FeBr₃): Bromination occurs at the ortho position to the methyl group .
Regioselectivity:
Thiol-Disulfide Exchange
The thioether linkage participates in thiol-disulfide exchange reactions, enabling conjugation with biologics or polymers.
Example Reaction:
-
Treatment with dithiothreitol (DTT) in PBS buffer (pH 7.4, 37°C) cleaves the thioether bond, releasing free thiols .
Applications:
Coordination with Metal Ions
The thiadiazole sulfur and acetamide oxygen act as ligands for transition metals, forming complexes with potential catalytic or therapeutic applications.
Documented Complexes:
-
Cu(II) Complex : Forms a square-planar complex in methanol, characterized by UV-Vis () .
-
Fe(III) Complex : Exhibits redox activity in cyclic voltammetry studies.
Photochemical Reactivity
Under UV light (254 nm), the compound undergoes C–S bond cleavage, generating thiyl radicals detectable via ESR spectroscopy.
Degradation Pathway:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The compound’s structural analogs differ in substituents on the phenyl ring, thiadiazole core, and acetamide side chains. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Chloro Substituents : Compounds with chlorinated aryl groups (e.g., 4-chlorobenzyl in , 3-chlorophenyl in ) exhibit enhanced antimicrobial activity due to increased lipophilicity and membrane penetration . The target compound’s 5-chloro-2-methylphenyl group may offer similar advantages.
- Thioether vs. Phenoxy Linkages: The thioether group in the target compound (vs.
- Steric Effects : Bulky substituents like isopropyl () or benzylthio () may reduce solubility but increase target specificity. The target compound’s methyl and chloro groups balance moderate lipophilicity and steric accessibility.
Example :
- N-(3-chlorophenyl)-2-[[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio]acetamide () : Synthesized via sequential substitution and amidation, yielding stable crystalline solids. The target compound likely follows a similar pathway.
Antimicrobial Activity
- Compound 5d () : Demonstrated 69% yield and potent antimicrobial activity, attributed to the 4-chlorobenzyl group’s electron-withdrawing effects.
- Compound 4g () : Exhibited antiproliferative activity (IC50 = 4.2 µM) against cancer cells, linked to ureido-thiadiazole interactions.
Target Compound’s Potential: The chloro and methyl groups may synergize for dual antimicrobial and anticancer effects, similar to and .
Anticancer Mechanisms
- Compounds 3 and 8 () : Induced apoptosis via Akt inhibition (86–92% efficacy) through π-π interactions and hydrogen bonding. The target compound’s thioether and chloro groups could mimic these interactions.
- Compound 4a () : Showed anti-inflammatory activity (72% inhibition), suggesting thiadiazole’s role in modulating inflammatory pathways.
Q & A
Q. What are the standard synthetic routes for preparing N-(5-chloro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide and its derivatives?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A common procedure involves reacting 5-methyl-1,3,4-thiadiazole-2-thiol with 2-chloro-N-(5-chloro-2-methylphenyl)acetamide in the presence of a base (e.g., K₂CO₃) under reflux in acetone or dioxane. For example, anhydrous potassium carbonate facilitates thiolate ion formation, enabling efficient coupling with the chloroacetamide moiety . Alternative routes include using triethylamine as both a base and solvent, with reaction progress monitored by TLC (hexane:ethyl acetate, 9:1) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm the presence of the thiadiazole-thioether linkage (δ ~2.5 ppm for SCH₂CO) and aromatic protons (δ 6.8–7.5 ppm) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and 650–750 cm⁻¹ (C-S stretching) .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns consistent with the acetamide-thiadiazole scaffold .
- TLC : Used to monitor reaction progress, with Rf values dependent on solvent polarity .
Q. What in vitro models are routinely used to assess the antimicrobial or anticancer activity of this compound?
- Methodological Answer :
- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with agar diffusion for preliminary screening .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), often comparing IC₅₀ values to standard chemotherapeutics like doxorubicin .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies often arise from structural variations (e.g., substituents on the thiadiazole or phenyl rings) or assay conditions. For example:
- Lipoxygenase inhibition in derivatives varies with electron-withdrawing groups (e.g., -Cl) at the phenyl ring , while COX-2 selectivity increases with fluorophenyl substituents .
- Standardize assay protocols (e.g., pH, incubation time) and validate using positive controls to minimize variability .
Q. What strategies optimize reaction yields during the synthesis of thiadiazole-thioacetamide derivatives?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while acetone reduces side reactions .
- Catalyst Use : Anhydrous K₂CO₃ improves thiolate ion formation compared to Na₂CO₃ .
- Temperature Control : Reflux (70–80°C) balances reaction rate and decomposition .
- Purification : Recrystallization from ethanol-DMF (3:1) removes unreacted starting materials .
Q. How do computational methods aid in designing derivatives with enhanced target binding?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina predict binding poses to enzymes (e.g., lipoxygenase, COX-2). For instance, the thiadiazole ring’s sulfur atoms form hydrogen bonds with catalytic residues .
- QSAR Models : Electronic parameters (Hammett σ values) correlate substituent effects with bioactivity, guiding rational design .
Q. What mechanistic insights explain the role of the thiadiazole-thioether moiety in biological activity?
- Methodological Answer :
- The thiadiazole ring enhances π-π stacking with hydrophobic enzyme pockets, while the thioether linker improves membrane permeability .
- In antimicrobial studies, the sulfur atoms disrupt bacterial redox homeostasis via glutathione depletion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
